molecular formula C8H5BrN2O3 B11861750 7-Bromo-4-nitroisoindolin-1-one

7-Bromo-4-nitroisoindolin-1-one

Cat. No.: B11861750
M. Wt: 257.04 g/mol
InChI Key: YNUCVFWNFLJQDW-UHFFFAOYSA-N
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Description

7-Bromo-4-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3. It is a derivative of isoindolinone, characterized by the presence of bromine and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-nitroisoindolin-1-one typically involves the bromination and nitration of isoindolinone derivatives. One common method includes the reaction of isoindolinone with bromine and nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to ensure selective bromination and nitration .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-nitroisoindolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-4-nitroisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromo-4-nitroisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-nitroisoindolin-1-one is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

7-bromo-4-nitro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)4-3-10-8(12)7(4)5/h1-2H,3H2,(H,10,12)

InChI Key

YNUCVFWNFLJQDW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)Br)[N+](=O)[O-]

Origin of Product

United States

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